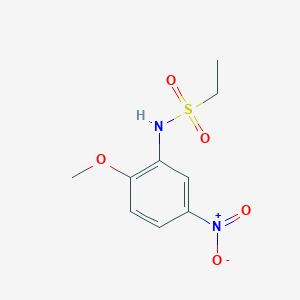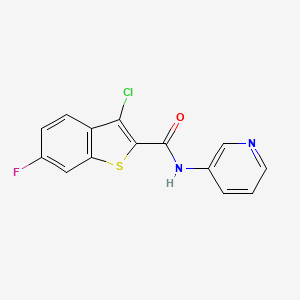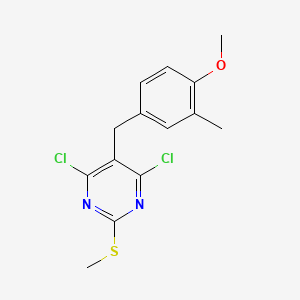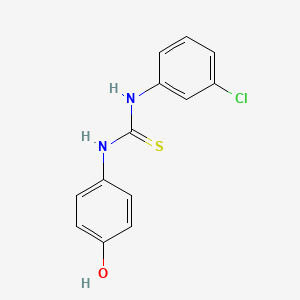![molecular formula C18H12ClFO4 B5862545 [3-(2-Chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] acetate](/img/structure/B5862545.png)
[3-(2-Chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-Chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core substituted with a chloro-fluorophenyl group and an acetate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] acetate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-4-one core, followed by the introduction of the chloro-fluorophenyl group through electrophilic aromatic substitution. The final step involves the esterification of the hydroxyl group at the 7-position with acetic anhydride under acidic conditions to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
[3-(2-Chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted chromen-4-one derivatives, chromanol derivatives, and quinone derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, [3-(2-Chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
作用機序
The mechanism of action of [3-(2-Chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
- [3-(2-Chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] acetate
- Palladium(II) acetate
- Formazan
- Cetylpyridinium chloride
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of a chromen-4-one core with a chloro-fluorophenyl group and an acetate ester. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFO4/c1-9-16(17-13(19)4-3-5-14(17)20)18(22)12-7-6-11(24-10(2)21)8-15(12)23-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGPNUAQSSELNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]acetate](/img/structure/B5862465.png)
![[(Z)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] 5-chloro-2-methoxybenzoate](/img/structure/B5862467.png)
![1-[(2-phenylvinyl)sulfonyl]indoline](/img/structure/B5862472.png)

![N-{5-[(isobutylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5862486.png)



![[3-(2-Chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl] acetate](/img/structure/B5862523.png)
![N-benzyl-2-[(3-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B5862528.png)
![N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5862532.png)
![N-[(2,3-dimethoxyphenyl)methyl]-3,4-difluoroaniline](/img/structure/B5862536.png)
![1-[(4-isobutylphenyl)sulfonyl]pyrrolidine](/img/structure/B5862538.png)

